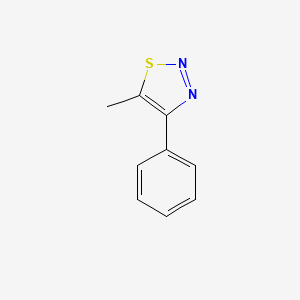

5-Methyl-4-phenyl-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

5-methyl-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBFXXOLIOOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320370 | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-28-5 | |

| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 358739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64273-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties that range from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2][3] This document details the well-established Hurd-Mori synthesis as the primary synthetic route, offering a causality-driven explanation of experimental choices, a step-by-step protocol, and critical safety considerations. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[2] Among the four possible regioisomers, the 1,2,3-thiadiazole core has emerged as a privileged structure in the design of novel therapeutic agents.[4] Its derivatives are known to act as plant growth regulators and possess a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties.[1][2] The specific target compound, this compound (CAS 64273-28-5), serves as a valuable building block and a subject of study for its potential as a mechanism-based inhibitor of cytochrome P450 enzymes, such as CYP2B4 and CYP2E1.[5]

The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride.[6][7] This guide will focus on this trusted methodology, providing the necessary detail to empower researchers to replicate and adapt this synthesis for their specific applications.

Synthetic Methodology: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a classic and versatile method for generating 1,2,3-thiadiazoles.[6][8] The reaction proceeds via the treatment of an N-acyl or N-tosyl hydrazone of a ketone containing an α-methylene group with thionyl chloride (SOCl₂). The choice of this pathway is dictated by its reliability, the accessibility of starting materials, and the generally good yields obtained.[9][10]

The mechanism involves an electrophilic attack by thionyl chloride on the hydrazone, leading to a concerted cyclization and elimination of sulfur dioxide and hydrogen chloride, ultimately forming the stable aromatic thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen, such as a tosyl group, is often crucial for a successful cyclization.[10]

Reaction Mechanism: Hurd-Mori Synthesis

Caption: A self-validating workflow for synthesis and characterization.

Step 1: Synthesis of Propiophenone Tosylhydrazone

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propiophenone (1.0 eq) and p-toluenesulfonylhydrazide (tosylhydrazine) (1.05 eq) in absolute ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

-

Validation: Characterize the intermediate using ¹H NMR and FT-IR to confirm the formation of the tosylhydrazone before proceeding.

Step 2: Synthesis of this compound

CRITICAL SAFETY NOTE: Thionyl chloride (SOCl₂) is highly corrosive, toxic if inhaled, and reacts violently with water. [11][12]This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [13][14][15]Keep water and moisture away from the reaction. [13]

-

Reactant Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents). Cool the flask in an ice bath.

-

Reaction: Slowly add the previously synthesized propiophenone tosylhydrazone (1.0 eq) portion-wise to the stirred thionyl chloride over 30-45 minutes, ensuring the internal temperature does not rise significantly.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture will typically change color.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Perform this step with extreme caution in the fume hood , as it will liberate HCl and SO₂ gases.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized this compound.

Spectroscopic Data Summary

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic Protons (Phenyl): Multiplet in the range of δ 7.20-7.80 ppm (5H). Methyl Protons (-CH₃): Singlet around δ 2.50-2.70 ppm (3H). |

| ¹³C NMR | Thiadiazole Carbons (C4, C5): Resonances expected in the downfield region, typically δ 140-160 ppm. Aromatic Carbons (Phenyl): Multiple signals in the range of δ 125-135 ppm. Methyl Carbon (-CH₃): Signal around δ 10-15 ppm. |

| FT-IR | Aromatic C-H Stretch: ~3100-3000 cm⁻¹. C=C and C=N Stretch (Aromatic/Thiadiazole): ~1600-1450 cm⁻¹. C-S Stretch: Characteristic bands in the fingerprint region. [16][17] |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 176.24 for C₉H₈N₂S. Key Fragment: A prominent peak at m/z = 148, corresponding to the loss of a neutral nitrogen molecule (M - N₂). [18][19] |

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework.

-

Methodology: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire standard ¹H and ¹³C spectra. The choice of solvent is critical to ensure complete dissolution and avoid signal overlap. [16]

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Methodology: Prepare a sample, typically as a KBr pellet or a thin film on a salt plate. Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, usually from 4000-400 cm⁻¹. [16]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and analyze fragmentation patterns.

-

Methodology: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The fragmentation pattern, particularly the loss of N₂, is a key diagnostic feature for 1,2,3-thiadiazoles. [19]

-

Applications in Research and Drug Development

The 1,2,3-thiadiazole core is a cornerstone in the development of new chemical entities with therapeutic potential. Its derivatives have been investigated for a multitude of pharmacological activities, underscoring the importance of developing efficient and scalable synthetic routes. [4]The title compound, this compound, and its analogues serve as critical starting points for creating libraries of compounds for high-throughput screening in various disease models, from infectious diseases to oncology. [1][2]

Conclusion

This guide has provided a detailed, science-backed protocol for the synthesis and characterization of this compound. By leveraging the robust Hurd-Mori reaction and employing a suite of modern analytical techniques, researchers can confidently produce and validate this important heterocyclic compound. The emphasis on the rationale behind experimental choices and stringent safety protocols ensures that this guide is not merely a set of instructions, but a valuable resource for fostering best practices in the synthetic chemistry laboratory. The continued exploration of 1,2,3-thiadiazole chemistry promises to yield novel molecules with significant impact on medicine and materials science.

References

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.

-

New Jersey Department of Health. (Date N/A). Hazard Summary: Thionyl Chloride. NJ.gov. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

ResearchGate. (Date N/A). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]

-

Stanetty, P., et al. (Date N/A). Synthesis of Pyrrolo[2,3-d]t[6][13][14]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. National Institutes of Health. Available at: [Link]

-

Bionium. (Date N/A). Thionyl Chloride Material Safety Data Sheet. Available at: [Link]

-

Wikiwand. (Date N/A). Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]

-

MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Available at: [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]

-

PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Available at: [Link]

-

ResearchGate. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Available at: [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. wikiwand.com [wikiwand.com]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. nj.gov [nj.gov]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of Novel Thiadiazole Derivatives

Foreword: The Thiadiazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its four constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) offer distinct electronic and steric properties, but it is the 1,3,4-thiadiazole isomer that has garnered the most profound interest from the scientific community.[2][3]

The significance of the 1,3,4-thiadiazole core stems from several key physicochemical characteristics. It is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, allowing its derivatives to potentially interfere with DNA replication and other critical cellular processes.[4] Furthermore, the mesoionic character of the ring and the presence of a sulfur atom contribute to favorable liposolubility, enabling thiadiazole-containing compounds to effectively cross biological membranes and engage with intracellular targets.[5][6] This inherent versatility has led to the development of numerous thiadiazole derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which will be the focus of this guide.[2][7][8]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the rationale for specific protocols, and the mechanistic basis of the observed biological activities.

Part 1: Foundational Synthesis of the 1,3,4-Thiadiazole Core

A robust and versatile synthetic strategy is the bedrock of any medicinal chemistry program. For 1,3,4-thiadiazole derivatives, a common and efficient pathway involves the acid-catalyzed cyclization of thiosemicarbazide intermediates. This approach is widely adopted due to the accessibility of starting materials and generally high yields.

Experimental Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes a foundational method for creating the 2-amino-5-aryl-1,3,4-thiadiazole scaffold, a common precursor for further functionalization.

Rationale: The reaction proceeds via the initial formation of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide. This intermediate is then oxidatively cyclized. The choice of phosphorous oxychloride in this example serves as both a dehydrating and cyclizing agent, facilitating the intramolecular reaction to form the stable five-membered thiadiazole ring.[9] This is a self-validating system as the successful formation of the product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), and the characteristic spectral data for the thiadiazole ring provides unambiguous confirmation of cyclization.

Step-by-Step Methodology:

-

Thiosemicarbazone Formation:

-

In a 250 mL round-bottom flask, dissolve an equimolar quantity of a substituted benzaldehyde and thiosemicarbazide in ethanol.

-

Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield the intermediate thiosemicarbazone.

-

-

Oxidative Cyclization:

-

To a flask containing the dried thiosemicarbazone intermediate, add phosphorous oxychloride in a 1:1 molar ratio.[9]

-

Reflux the mixture gently for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling, slowly and carefully pour the reaction mixture into 200 mL of ice water with constant stirring.

-

Neutralize the solution with a suitable base, such as an ammonia solution, until a precipitate forms.[9]

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole derivative.

-

-

Characterization:

-

Confirm the structure of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Workflow for Synthesis and Verification

Caption: General workflow for the synthesis and verification of 1,3,4-thiadiazole derivatives.

Part 2: Anticancer Activity of Thiadiazole Derivatives

The development of novel anticancer agents is a paramount goal in medicinal chemistry, and thiadiazole derivatives have emerged as a highly promising class of compounds.[6] Their structural similarity to pyrimidine endows them with the ability to interfere with nucleic acid synthesis, while their capacity to interact with various protein kinases and enzymes makes them potent inhibitors of cancer cell proliferation.[4][7]

Mechanisms of Action

Thiadiazole derivatives exert their anticancer effects through multiple mechanisms:

-

Inhibition of Protein Kinases: Many derivatives have been shown to interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[7]

-

Enzyme Inhibition: Certain thiadiazoles act as potent inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases, histone deacetylases (HDACs), and topoisomerases.[7]

-

Induction of Apoptosis: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[7]

-

Hsp90 Inhibition: Some derivatives bind to Heat shock protein 90 (Hsp90), leading to the degradation of its client oncoproteins and subsequent inhibition of tumor growth.[5]

Anticancer Signaling Pathway Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer thiadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-substituted Thiadiazole (8a) | A549 (Lung) | 1.62 | [4] |

| Propenyl-substituted Thiadiazole (22d) | MCF-7 (Breast) | 1.52 | [4] |

| Propenyl-substituted Thiadiazole (22d) | HCT-116 (Colon) | 10.3 | [4] |

| 2,5-Difluorophenyl Thiazole (2f) | MCF-7 (Breast) | 7.7 | [10] |

| Naphthalen-2-yl Thiadiazole (3b) | MCF-7 (Breast) | High Effect | [10] |

| DHEA-fused Thiadiazole (22, 23, 25) | T47D (Breast) | 0.042 - 0.058 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a reliable and high-throughput method for determining cytotoxicity (IC₅₀ values) of novel compounds.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in an appropriate medium.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel thiadiazole derivative in DMSO.

-

Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Part 3: Antimicrobial Activity of Thiadiazole Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents. Thiadiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[2][11]

Mechanisms of Action

The antimicrobial efficacy of thiadiazoles is often attributed to their ability to:

-

Disrupt Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives can interfere with the enzymatic processes responsible for building and maintaining the bacterial cell wall.[11]

-

Inhibit Key Enzymes: They can target essential enzymes within microbial metabolic pathways, such as purine metabolism, thereby halting growth and replication.[11]

-

Damage Cell Membranes: The lipophilic nature of the thiadiazole ring can facilitate interaction with and disruption of the microbial cell membrane, leading to cell lysis.[11]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Tetranorlabdane Thiadiazole (14a) | Bacillus polymyxa | 2.5 | - | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | - | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | - | [12] |

| Mercapto-thiadiazole (58a) | Enterococcus faecalis | - | 12 | [12] |

| Benzimidazole-furan Thiadiazole (48) | Staphylococcus aureus | - | 18.96 | [12] |

| Benzimidazole-furan Thiadiazole (48) | Escherichia coli | - | 17.33 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result (µg/mL) that is more informative than qualitative diffusion assays. By challenging a standardized inoculum of bacteria with serial dilutions of the compound, we can precisely identify the concentration at which bacteriostatic activity occurs. This method is highly reproducible and amenable to high-throughput screening.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the thiadiazole derivative and add 100 µL of the working concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a growth control (broth and inoculum, no compound), and well 12 as a sterility control (broth only).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).

-

Antimicrobial Screening Workflow

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 4: Anti-inflammatory Activity of Thiadiazole Derivatives

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many novel thiadiazole derivatives have been developed as potent anti-inflammatory agents, often with improved safety profiles.[13][14]

Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs, including many thiadiazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][15] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] By blocking these enzymes, thiadiazole compounds can effectively reduce the inflammatory response. Some novel derivatives have shown selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[15]

Arachidonic Acid Pathway

Caption: Inhibition of the arachidonic acid pathway by COX-inhibiting thiadiazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents.

| Compound Derivative | % Inhibition of Edema | Reference |

| Thiadiazole-Pyrazole (6b) | 72.33% | [15] |

| Thiadiazole-Pyrazole (6m) | 71.17% | [15] |

| Imidazo-Thiadiazole (5c) | Better than Diclofenac | [14] |

| Substituted Thiadiazole (3d) | Prominent Activity | [16] |

| Substituted Thiadiazole (3e) | Prominent Activity | [16] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Rationale: This in vivo model is used to assess the efficacy of compounds against acute inflammation. Injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Diclofenac), and Test Compound groups (at various doses).

-

-

Baseline Paw Volume Measurement:

-

Using a plethysmometer, measure the initial volume of the right hind paw of each rat up to the ankle joint. This is the baseline reading (V₀).

-

-

Compound Administration:

-

Administer the test compounds (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) and the standard drug orally or intraperitoneally.

-

The control group receives only the vehicle.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

-

Data Analysis:

-

Calculate the percentage of edema (swelling) at each time point for each animal: Edema (%) = ((Vₜ - V₀) / V₀) * 100.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Part 5: Conclusion and Future Perspectives

This guide has illuminated the significant and diverse biological activities of novel thiadiazole derivatives. The inherent properties of the 1,3,4-thiadiazole ring make it a privileged scaffold in medicinal chemistry, enabling the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][17] The provided protocols for synthesis and biological evaluation represent the foundational, validated methodologies required to advance research in this field.

The future of thiadiazole research is promising. Key areas for future exploration include:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinases to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: Synthesizing hybrid compounds that incorporate the thiadiazole moiety with other known pharmacophores to create multifunctional drugs with synergistic activities.

-

Combating Resistance: Further investigation into derivatives that can overcome existing mechanisms of drug resistance in both cancer and infectious diseases.

Continued interdisciplinary research, combining synthetic chemistry, molecular modeling, and robust biological screening, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Thiadiazole deriv

- An overview of biological activities of thiadiazole deriv

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl

- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole deriv

- Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors - Oriental Journal of Chemistry.

- Biological Activities of Thiadiazole Deriv

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis.

- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv

- (PDF)

- A Review on Biological Activity of Thiadiazole Moiety and Its Deriv

- Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review - Educational Administr

- Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis.

- Antimicrobial activity of 1, 3, 4-thiadiazole deriv

- Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC - NIH.

- A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIV

- Review Article on Thiadiazole Deriv

- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv

- (PDF)

- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC - PubMed Central.

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][5][12]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed.

- NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. bepls.com [bepls.com]

- 8. sarcouncil.com [sarcouncil.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. tandfonline.com [tandfonline.com]

- 11. kuey.net [kuey.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 16. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 17. jetir.org [jetir.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Thiadiazole and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiadiazole Core in Modern Chemistry

Thiadiazoles, a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and materials science.[1] Their structural diversity, arising from four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—provides a rich landscape for the design of novel molecules with a wide array of biological activities and physicochemical properties.[2][3] The presence of heteroatoms imparts unique characteristics, such as enhanced membrane permeability and the ability to act as hydrogen bond acceptors, making them valuable moieties in drug design.[2] This guide provides a comprehensive exploration of the physical and chemical properties of 1,2,3-thiadiazole and its more extensively studied isomers, 1,2,4-thiadiazole and 1,3,4-thiadiazole, offering insights for their application in research and development.

Section 1: Physicochemical Properties of Thiadiazole Isomers

A fundamental understanding of the physicochemical properties of the thiadiazole core is paramount for predicting molecular behavior, designing synthetic routes, and formulating drug candidates. Key parameters such as molecular weight, boiling point, solubility, and acidity/basicity dictate the reactivity, bioavailability, and overall utility of these heterocyclic systems.

Table 1: Comparative Physicochemical Properties of Parent Thiadiazole Isomers

| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |

| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S |

| Molecular Weight | 86.11 g/mol | 86.11 g/mol | 86.11 g/mol |

| Boiling Point | 157 °C[4] | Not readily available | Not readily available |

| pKa | Weak base[4] | Not readily available | Not readily available |

| Solubility | Soluble in water, alcohol, ether, DCM, and chloroform[4] | Generally soluble in organic solvents | Soluble in organic solvents; derivatives show good tissue permeability[5] |

Expert Insight: The weak basicity of the thiadiazole ring is a consequence of the inductive effect of the sulfur atom, which contributes to the ring's relatively high aromaticity.[2] While specific pKa values for the parent isomers are not widely reported, the general trend indicates they are weak bases. For instance, the pKa of the related 1,2,5-thiadiazole is reported to be -4.90, highlighting its very weak basic nature due to high aromaticity.[6] The solubility of substituted thiadiazoles is highly dependent on the nature of the substituents. For example, the introduction of lipophilic groups like phenyl rings can significantly decrease aqueous solubility.[4] Conversely, the incorporation of polar groups or formation of salts can enhance water solubility.[7]

Section 2: A Comparative Analysis of Chemical Reactivity

The arrangement of heteroatoms within the thiadiazole ring profoundly influences its electronic distribution and, consequently, its chemical reactivity. Understanding these differences is crucial for predicting reaction outcomes and designing targeted synthetic strategies.

Electronic Structure and Aromaticity

All thiadiazole isomers are considered aromatic, π-excessive heterocycles.[4] The π electron density is highest on the sulfur atom, followed by the nitrogen atoms. The carbon atoms are comparatively electron-deficient.[4] This electronic distribution dictates the regioselectivity of electrophilic and nucleophilic attacks.

Electrophilic and Nucleophilic Substitution Reactions

-

1,2,3-Thiadiazole: The electron-deficient nature of the C4 and C5 carbon atoms makes electrophilic substitution at these positions difficult.[4] Conversely, these positions are susceptible to nucleophilic attack, with C5 being the preferential site due to its lower electron density.[4]

-

1,2,4-Thiadiazole: This isomer is generally stable due to its aromatic character. Electrophilic reactions are limited.[2][8] The C5 position is the most reactive site for nucleophilic substitution.[2][8]

-

1,3,4-Thiadiazole: This isomer is also a very weak base with high aromaticity.[5] The reactivity is influenced by the substituents attached to the ring.

Thermal and Photochemical Stability

A distinctive feature of the 1,2,3-thiadiazole ring is its propensity to undergo thermal or photochemical decomposition with the extrusion of a molecule of nitrogen (N₂).[9][10] This thermodynamically favorable process leads to the formation of highly reactive thiirene and thioketene intermediates, which can be trapped or undergo further reactions.[9] This reactivity makes 1,2,3-thiadiazoles valuable precursors in organic synthesis.[10] The thermal stability is influenced by substituents, with decomposition generally occurring at temperatures above 200 °C.[9]

In contrast, 1,2,4- and 1,3,4-thiadiazoles are generally more thermally stable and do not readily undergo nitrogen extrusion.

Caption: Thermal or photochemical decomposition of 1,2,3-thiadiazole.

Section 3: Spectroscopic Characterization of Thiadiazole Isomers

The unambiguous structural elucidation of thiadiazole derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework. The chemical shifts of protons and carbons are sensitive to the electronic environment within the ring and the nature of the substituents.

¹H NMR: The protons on the thiadiazole ring typically resonate in the aromatic region, with their exact chemical shifts dependent on the isomer and substitution pattern. For the parent 1,2,3-thiadiazole, the H-4 and H-5 protons appear as doublets at approximately 8.52 and 9.15 ppm, respectively, in CDCl₃.[11]

¹³C NMR: The carbon atoms of the thiadiazole ring also exhibit characteristic chemical shifts. In 1,3,4-thiadiazole derivatives, the two carbon atoms of the ring typically resonate between 158 and 169 ppm.[7][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the thiadiazole ring can provide evidence for its presence. Key vibrational modes include C-H, C=N, and C-S stretching and bending frequencies. The absence of a strong carbonyl absorption around 1700-1750 cm⁻¹ can be a key indicator of successful cyclization in many synthetic routes.[12]

Table 2: Typical IR Absorption Ranges for Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3350 - 3150 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N (in ring) | Stretching | 1600 - 1570 |

| C-S-C | Stretching | 710 - 690 |

Note: These are general ranges and can vary based on substitution and molecular environment.[12]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 1,2,3-thiadiazole derivatives, a characteristic and often primary fragmentation pathway under electron ionization (EI) is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[8][12] Subsequent fragmentations can provide further structural information. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion and its fragments.[4]

Caption: Characteristic mass spectral fragmentation of 1,2,3-thiadiazoles.

Section 4: Experimental Protocols for Characterization

To ensure the integrity and reproducibility of research, detailed and validated experimental protocols are essential. The following section outlines step-by-step methodologies for the synthesis and spectroscopic analysis of a representative 1,2,3-thiadiazole derivative.

Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction

The Hurd-Mori reaction is a widely used and effective method for the synthesis of 1,2,3-thiadiazoles.[4][10] It involves the cyclization of a hydrazone with thionyl chloride.

Step 1: Formation of the Hydrazone

-

Dissolve acetophenone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.

-

Add sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.[11]

Step 2: Cyclization to 1,2,3-Thiadiazole

-

Suspend the dried hydrazone (1.0 equivalent) in dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Add thionyl chloride (2.0-3.0 equivalents) dropwise with stirring.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[11]

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-phenyl-1,2,3-thiadiazole.[11]

Caption: Workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

-

For compounds with low solubility, DMSO-d₆ is often a good choice.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical acquisition parameters for small molecules include a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 1.5-17 seconds, depending on the desired quantitative accuracy.[13]

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; for many samples, 8 scans are sufficient.[13]

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[2][14]

-

A typical spectral width is 0-220 ppm.[15]

Data Analysis:

-

Process the raw data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

-

For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.[4]

ATR-FTIR Spectroscopic Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid and liquid samples with minimal preparation.

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

-

Compare the obtained spectrum with reference spectra of known compounds to confirm the structure.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many thiadiazole derivatives.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.[11]

-

Ensure the solution is free of particulate matter by filtration if necessary.[11]

GC-MS Protocol:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column based on the boiling points and polarities of the components.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are typically ionized by electron impact (EI) at 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[1][5]

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. As mentioned, for 1,2,3-thiadiazoles, the loss of N₂ is a key fragmentation.[8][12]

Section 5: Applications in Drug Development and Beyond

The unique chemical and physical properties of thiadiazole isomers have led to their widespread application in various fields, most notably in drug discovery and agrochemicals.

-

Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have shown significant cytotoxic activity against various cancer cell lines.[13][18] Their mechanism of action is often attributed to their ability to act as bioisosteres of pyrimidines, thereby interfering with DNA replication.[18]

-

Antimicrobial and Antifungal Agents: Thiadiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[2][19]

-

Anti-inflammatory Agents: Certain thiadiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase.[3]

-

Agrochemicals: 1,2,3-thiadiazoles have found applications as herbicides and insecticide synergists.[4]

-

Materials Science: The unique electronic and photophysical properties of thiadiazole derivatives have led to their exploration in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2]

Conclusion

The 1,2,3-thiadiazole ring system and its isomers offer a versatile and valuable platform for the development of novel molecules with diverse applications. A thorough understanding of their physical and chemical properties, as detailed in this guide, is fundamental for researchers and scientists in medicinal chemistry, materials science, and related fields. The comparative analysis of their reactivity and stability, coupled with robust experimental protocols for their synthesis and characterization, provides a solid foundation for the rational design and development of new thiadiazole-based compounds with tailored functionalities.

References

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

- ChemicalBook. (2022, January 26). Properties and Synthesis of 1,2,3-Thiadiazole.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.

- DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.

- Benchchem. (n.d.). Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Comparative Guide.

- Chemistry Department, University of Rochester. (2020, April 13). Optimized Default 1H Parameters.

- download. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.

- Edubirdie. (n.d.). FTIR-ATR | Study Guide.

- Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole.

- Benchchem. (n.d.). A Comparative Guide to the Efficacy of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives.

- MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.

- PubMed. (n.d.). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents.

- PMC - PubMed Central. (2020, August 10). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.

- ChemicalBook. (2022, January 28). Synthesis of 1,2,5-Thiadiazole.

- Benchchem. (n.d.). A Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and Other Thiadiazole Isomers in Drug Discovery.

- ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e....

-

[Link]. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from

- PubChem. (n.d.). 1,3,4-Thiadiazole.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole.

- AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Product Class 9: 1,2,3-Thiadiazoles. (n.d.).

- ACS Publications. (2025, April 3). Investigation on 2-Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect.

- ResearchGate. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF.

- PubMed. (2017, November). Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation.

- ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay | Request PDF.

- MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.

- PMC - PubMed Central. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.

- MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.

- Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.

- PMC - PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.

- MDPI. (2020, May 22). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents.

- RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- PMC - PubMed Central. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.

- ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles | Request PDF.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.

- PubChem. (n.d.). 1,2,3-Thiadiazole.

Sources

- 1. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. researchgate.net [researchgate.net]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. researchgate.net [researchgate.net]

- 15. Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. azooptics.com [azooptics.com]

- 18. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Antifungal Screening of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Introduction

The Growing Threat of Fungal Infections

In recent years, the incidence of invasive fungal infections has risen dramatically, posing a significant threat to global public health. This increase is largely attributed to a growing population of immunocompromised individuals, including cancer patients undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS.[1] Compounding this issue is the emergence of antifungal resistance to the limited number of available drug classes.[1][2] Organisms such as Candida auris and certain species of Aspergillus have developed resistance to multiple antifungal agents, rendering infections difficult, and sometimes impossible, to treat.[2] This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.

1,2,3-Thiadiazoles: A Promising Scaffold in Medicinal Chemistry

The 1,2,3-thiadiazole ring is a five-membered heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry due to its diverse range of biological activities.[3] Derivatives of this scaffold have been reported to exhibit antiviral, insecticidal, anticancer, and herbicidal properties.[3][4] The unique electronic and structural features of the 1,2,3-thiadiazole nucleus make it a valuable pharmacophore in the design of new therapeutic agents.[3] Notably, various thiadiazole derivatives have been investigated for their antimicrobial properties, with some showing promising antifungal activity against a range of pathogenic fungi.[5][6]

Rationale for Investigating 5-Methyl-4-phenyl-1,2,3-thiadiazole

The selection of this compound for antifungal screening is based on a structure-activity relationship (SAR) analysis of related compounds. The presence of a phenyl group at the 4-position and a methyl group at the 5-position of the thiadiazole ring is hypothesized to confer favorable pharmacokinetic and pharmacodynamic properties. Phenyl substitutions in similar heterocyclic compounds have been associated with enhanced biological activity, potentially through increased interaction with fungal cellular targets. This guide provides a comprehensive framework for the initial evaluation of this specific derivative as a potential antifungal lead compound.

Objectives of this Guide

This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the initial screening of this compound for antifungal activity. The core objectives are:

-

To outline a reliable synthesis and characterization protocol for the target compound.

-

To provide a detailed workflow for in vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens.

-

To present a conceptual framework for preliminary in vivo efficacy and toxicity evaluation.

-

To discuss potential mechanisms of action and guide future investigations.

This document emphasizes scientific integrity, experimental reproducibility, and a logical, evidence-based approach to early-stage antifungal drug discovery.

Synthesis and Characterization of this compound

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established chemical transformation known as the Hurd-Mori reaction.[7] This reaction involves the cyclization of a carbohydrazone derivative in the presence of thionyl chloride.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

-

Formation of the Carboethoxyhydrazone Intermediate:

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add carboethoxyhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure carboethoxyhydrazone.

-

-

Cyclization to this compound:

-

In a fume hood, add the synthesized carboethoxyhydrazone (1 equivalent) to an excess of thionyl chloride (SOCl₂) at 0°C.

-

Stir the mixture at room temperature for 12-18 hours.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | To determine the proton environment and confirm the molecular structure. | Signals corresponding to the methyl and phenyl protons in the expected chemical shift ranges and with appropriate integrations. |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for all carbon atoms in the structure. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₉H₈N₂S. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The percentage composition should be within ±0.4% of the theoretical values. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a purity of >95%. |

In Vitro Antifungal Susceptibility Testing

The initial assessment of antifungal activity is performed in vitro to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of clinically relevant fungal strains. The broth microdilution method is a widely accepted and standardized technique for this purpose.[8]

Principle of Broth Microdilution Method

The broth microdilution method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.

Selection of Fungal Strains

The selection of fungal strains for screening should include representative species that are common causes of human and/or plant disease. It is also important to include strains with known resistance profiles to standard antifungal drugs.

| Fungal Species | Relevance | Common Infections |

| Candida albicans | Most common cause of opportunistic fungal infections.[9] | Thrush, vaginitis, invasive candidiasis.[9] |

| Candida auris | An emerging multidrug-resistant pathogen of global concern.[9] | Invasive candidiasis, bloodstream infections.[9] |

| Aspergillus fumigatus | A common mold that can cause invasive aspergillosis in immunocompromised individuals.[10] | Allergic bronchopulmonary aspergillosis, aspergilloma, invasive aspergillosis. |

| Cryptococcus neoformans | A major cause of meningitis in individuals with advanced HIV/AIDS. | Cryptococcal meningitis. |

| Trichophyton mentagrophytes | A common cause of dermatophytosis (ringworm).[9] | Athlete's foot, jock itch, scalp ringworm.[9] |

| Botrytis cinerea | A common plant pathogen causing gray mold disease.[11] | Affects a wide range of fruits, vegetables, and ornamental plants. |

| Rhizoctonia solani | A soil-borne plant pathogen with a broad host range.[11] | Damping-off, root rot, and stem canker in various crops. |

Detailed Protocol for MIC Determination

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure viability and purity.

-

Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from a fresh culture.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only). Also, include a standard antifungal drug (e.g., fluconazole or amphotericin B) as a reference.

-

-

Incubation and Reading of Results:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of growth. For some fungi, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.

-

Data Analysis and Interpretation

The results of the MIC testing should be tabulated for easy comparison.

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| C. albicans ATCC 90028 | |||

| C. auris B11221 | |||

| A. fumigatus ATCC 204305 | |||

| C. neoformans H99 | |||

| T. mentagrophytes ATCC 9533 | |||

| B. cinerea B05.10 | |||

| R. solani AG-1 |

Determination of Minimum Fungicidal Concentration (MFC)

To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay can be performed.

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Spread the aliquot onto an agar plate that does not contain the test compound.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Caption: Workflow for in vitro antifungal susceptibility testing.

Preliminary In Vivo Efficacy Evaluation (A Conceptual Framework)

Promising candidates from in vitro screening should be advanced to preliminary in vivo studies to assess their efficacy and safety in a living organism.[12]

Rationale for In Vivo Studies

In vivo models provide a more complex biological system to evaluate the pharmacokinetic and pharmacodynamic properties of a compound, which cannot be assessed in vitro. These studies are crucial for determining if a compound has the potential to be developed into a therapeutic agent.[13]

Selection of a Suitable Animal Model

-

Galleria mellonella (Greater Wax Moth Larvae): This invertebrate model is increasingly used for initial in vivo screening due to its low cost, ethical advantages, and the ability to be incubated at 37°C. It is particularly useful for assessing the efficacy of compounds against systemic infections with pathogens like Candida albicans and Cryptococcus neoformans.

-

Murine Models (Mice): Rodent models are the gold standard for preclinical antifungal drug development.[14] They allow for the evaluation of drug efficacy in a mammalian system, providing data on survival rates, fungal burden in target organs, and preliminary toxicity.[14]

Experimental Design

-

Infection and Treatment Protocol:

-

Animals are infected with a standardized dose of the fungal pathogen (e.g., via intravenous injection for systemic candidiasis).

-

A control group receives a placebo (vehicle).

-

Test groups receive different doses of this compound.

-

A positive control group receives a standard antifungal drug.

-

-

Endpoint Determination:

-

Survival Rate: The number of surviving animals in each group is monitored over a period of time (e.g., 14-21 days).

-

Fungal Burden: At specific time points, animals are euthanized, and target organs (e.g., kidneys, brain) are harvested. The number of viable fungal cells (CFU) in the organs is determined by plating homogenized tissue on agar.[14]

-

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental design should aim to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results.

Caption: Conceptual workflow for in vivo efficacy evaluation.

Elucidating the Mechanism of Action (Hypothetical Pathways)

Understanding the mechanism of action of a novel antifungal compound is crucial for its development as a therapeutic agent. While dedicated studies are required for definitive elucidation, initial hypotheses can be formulated based on the chemical structure and known targets of similar compounds.

Potential Fungal Targets of Thiadiazole Derivatives

Thiadiazole derivatives have been reported to interfere with various essential fungal processes.[5][15]

Caption: Hypothetical mechanisms of antifungal action.

Proposed Mechanisms

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs, such as azoles.[15] Thiadiazoles, being bioisosteres of azoles, may inhibit key enzymes in the ergosterol pathway, such as 14-α-demethylase.[15] This would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.

-

Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure that is absent in mammalian cells, making it an attractive target for antifungal therapy. Some studies on thiadiazole derivatives suggest that they may interfere with the synthesis of key cell wall components like chitin and β-(1,3)-glucan.[5] This would result in a weakened cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.

Future Directions for Mechanistic Studies

-

Ergosterol Quantification: Measure the ergosterol content in fungal cells treated with the test compound using methods like spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).

-

Cell Wall Stress Assays: Evaluate the sensitivity of treated fungal cells to cell wall-damaging agents such as calcofluor white or Congo red.

-

Enzyme Inhibition Assays: Directly measure the inhibitory activity of the compound against purified fungal enzymes involved in ergosterol or cell wall biosynthesis.

Safety and Toxicity Assessment

Early assessment of a compound's toxicity is essential to identify potential liabilities and guide lead optimization efforts.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound should be evaluated against a panel of human cell lines to determine its selectivity for fungal cells over mammalian cells.

-

Cell Lines: Use representative human cell lines such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells).

-

Methodology: A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

-

Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) and determine the selectivity index (SI = IC₅₀ for mammalian cells / MIC for fungal cells). A higher SI value indicates greater selectivity for the fungal target.

Preliminary In Vivo Toxicity Observations

During the in vivo efficacy studies, animals should be closely monitored for any signs of toxicity, such as:

-

Weight loss

-

Changes in behavior (e.g., lethargy, ruffled fur)

-

Signs of organ damage (e.g., changes in liver enzymes)

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the initial antifungal screening of this compound. The described methodologies, from synthesis and characterization to in vitro and in vivo evaluation, are designed to generate reliable and reproducible data to assess the potential of this compound as a novel antifungal agent.

Positive outcomes from this initial screening, such as potent in vitro activity against a broad spectrum of fungal pathogens and a favorable safety profile, would warrant further investigation. Future work could focus on:

-

Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Definitive Mechanism of Action Studies: Employing advanced techniques such as transcriptomics and proteomics to identify the specific cellular targets of the compound.

-